molecular formula C14H18BrN7 B12226584 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine

Cat. No.: B12226584
M. Wt: 364.24 g/mol
InChI Key: MANYPNXIEWSWPZ-UHFFFAOYSA-N
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Description

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a bromine atom and a piperazine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the bromopyrimidine derivative. The bromopyrimidine is then reacted with piperazine under controlled conditions to form the intermediate compound. This intermediate is further reacted with N-ethylpyrimidin-4-amine to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(piperazin-1-yl)pyrimidine
  • 5-bromo-2-(4-boc-piperazin-1-yl)pyrimidine
  • 2-[4-(5-bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile

Uniqueness

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both piperazine and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H18BrN7

Molecular Weight

364.24 g/mol

IUPAC Name

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine

InChI

InChI=1S/C14H18BrN7/c1-2-16-12-3-4-17-14(20-12)22-7-5-21(6-8-22)13-18-9-11(15)10-19-13/h3-4,9-10H,2,5-8H2,1H3,(H,16,17,20)

InChI Key

MANYPNXIEWSWPZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=N3)Br

Origin of Product

United States

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